Product packaging for 9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE(Cat. No.:)

9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE

Cat. No.: B13832037
M. Wt: 286.67 g/mol
InChI Key: XHRJGHCQQPETRH-DEGSGYPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Purine (B94841) Nucleosides as Fundamental Biochemical Building Blocks

Purine nucleosides are indispensable molecules essential to all forms of life. nih.gov They consist of a purine base—either adenine (B156593) or guanine (B1146940)—covalently linked to a five-carbon sugar, typically ribose or deoxyribose. wikipedia.orgalfachemic.com These compounds are the fundamental building blocks for nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), which carry and translate the genetic code of an organism. wikipedia.orgmhmedical.com Beyond their role in genetics, purine nucleosides are central to cellular metabolism and energy transfer. utah.edu Adenosine (B11128) triphosphate (ATP), a nucleotide derivative of the nucleoside adenosine, is famously known as the universal energy currency of the cell, driving a vast array of biochemical reactions. utah.eduunizg.hr Its counterpart, guanosine (B1672433) triphosphate (GTP), also serves as a critical energy source, particularly in protein synthesis and signal transduction. unizg.hr

Furthermore, purine nucleosides and their phosphorylated forms (nucleotides) are integral components of essential cofactors, such as nicotinamide (B372718) adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD), and coenzyme A, all of which are vital for metabolic pathways. utah.eduunizg.hr They also function as important signaling molecules both inside and between cells; for instance, cyclic adenosine monophosphate (cAMP) acts as a second messenger in numerous signaling cascades, and adenosine itself can function as a neurotransmitter by activating purinergic receptors. nih.govwikipedia.orgunizg.hr Given their multifaceted roles, the synthesis, degradation, and reuse of purine nucleosides are tightly regulated processes within cells. nih.gov

Overview of Purine Nucleoside Analogs as Probes for Biological Systems

Building on the foundational role of natural purines, scientists have developed purine nucleoside analogs—synthetic molecules that mimic the structure of their natural counterparts. wikipedia.org These analogs are powerful tools in biochemical and medical research, designed with slight structural modifications to the purine base or the sugar moiety. nih.gov These alterations allow them to interact with biological systems, such as enzymes or receptors, in a way that can be monitored or that can perturb a specific biological process. mdpi.com

Once inside a cell, these analogs can be processed by the same enzymes that act on natural nucleosides, often being phosphorylated to their active triphosphate forms. nih.govwikipedia.org However, due to their modified structures, they can act as inhibitors or terminators of key cellular processes. nih.govwikipedia.org For example, many analogs, once incorporated into a growing DNA or RNA strand, can halt further elongation, a mechanism exploited in antiviral and anticancer therapies. nih.govwikipedia.org

Fluorescent nucleoside analogs are a specific class of probes used to study the structure and dynamics of proteins and nucleic acids. mdpi.com By incorporating a fluorescent group, these analogs act as reporters, allowing researchers to observe enzymatic activity and molecular interactions in real-time. mdpi.com The ability of these synthetic compounds to mimic natural nucleosides makes them invaluable for elucidating complex biological pathways and for the development of targeted therapeutic agents. mdpi.comnih.gov

Significance of 9-(beta-L-Ribofuranosyl)-6-Chloropurine within Nucleoside Chemistry

The compound this compound holds particular significance in the field of nucleoside chemistry due to two key structural features: the unnatural "L" configuration of its ribose sugar and the highly reactive 6-chloro substituent on its purine base.

Naturally occurring nucleosides almost exclusively contain sugars in the D-configuration. The presence of the L-ribose enantiomer in this analog makes it resistant to degradation by many of the enzymes involved in standard nucleoside metabolism and nucleic acid synthesis. nih.gov This inherent stability is a desirable trait in the design of therapeutic agents. nih.gov

The 6-chloropurine (B14466) moiety is a versatile synthetic intermediate. nih.gov The chlorine atom at the 6-position is an excellent leaving group, making the compound a valuable precursor for the synthesis of a wide array of other 6-substituted purine nucleoside analogs. nih.govcaymanchem.com Researchers can readily displace the chlorine with various nucleophiles (such as amines, thiols, or alkoxides) to generate a library of novel compounds with diverse biological activities. caymanchem.commdpi.com For example, it has been used as a starting material for the synthesis of adenosine derivatives with antiproliferative activity and N6-benzyladenosine derivatives that inhibit the replication of parasites like T. gondii. caymanchem.com This chemical reactivity is crucial for structure-activity relationship (SAR) studies, where systematic modification of a lead compound helps to identify the key structural features required for a desired biological effect. nih.gov

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound is primarily driven by its potential as a scaffold for creating novel bioactive molecules. The main objective is to leverage its unique chemical properties—enzymatic stability from the L-sugar and synthetic versatility from the 6-chloro group—to develop new therapeutic agents and research probes. nih.govuab.cat

The scope of inquiry includes:

Synthesis of Novel Analogs: A major focus is the use of this compound as a starting material to synthesize libraries of L-nucleoside derivatives with various substitutions at the 6-position of the purine ring. caymanchem.comnih.gov

Biological Evaluation: These newly synthesized compounds are then evaluated for a range of biological activities. Given the history of nucleoside analogs, research often targets their potential as antiviral, anticancer, or antiparasitic agents. nih.govacs.orgnih.gov The goal is to identify compounds that can selectively interfere with viral or cancer cell replication with minimal impact on healthy host cells. wikipedia.org

Structure-Activity Relationship (SAR) Studies: Researchers systematically analyze how different chemical modifications to the parent compound affect its biological activity. This helps in understanding the molecular interactions between the analog and its biological target, guiding the rational design of more potent and selective molecules. nih.govnih.gov

Ultimately, the academic inquiry into this compound aims to expand the chemical toolbox available to medicinal chemists and biochemists, paving the way for the discovery of next-generation nucleoside-based drugs and research tools.

Data Tables

Table 1: Physicochemical Properties of 6-Chloropurine Ribosides Note: Data for the L-isomer is less common in public databases; properties are often similar to the D-isomer unless chirality significantly impacts crystal packing.

Property6-Chloro-9-(β-D-ribofuranosyl)purine
Synonyms 6-Chloropurine riboside; NSC 4910
Molecular Formula C₁₀H₁₁ClN₄O₄
Molecular Weight 286.7 g/mol caymanchem.com
CAS Number 5399-87-1 caymanchem.com
Appearance Solid caymanchem.com
Melting Point 161 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN4O4 B13832037 9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClN4O4

Molecular Weight

286.67 g/mol

IUPAC Name

(2S,3S,4R,5S)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m0/s1

InChI Key

XHRJGHCQQPETRH-DEGSGYPDSA-N

Isomeric SMILES

C1=NC2=C(C(=N1)Cl)N=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Synthetic Methodologies for 9 Beta L Ribofuranosyl 6 Chloropurine and Its Analogs

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the production of 9-(beta-L-ribofuranosyl)-6-chloropurine and its derivatives, allowing for precise control over the stereochemistry and enabling the introduction of diverse functional groups.

The crucial step in the synthesis of this nucleoside is the creation of the N-glycosidic bond between the L-ribofuranose and the 6-chloropurine (B14466). L-ribose, a non-natural sugar, can be synthesized from L-arabinose through an epimerization reaction. nih.govnih.gov Various glycosylation methods have been developed to achieve this transformation efficiently and with high stereoselectivity.

Achieving regioselectivity to favor the formation of the N9 isomer over other possible isomers (such as N7) is a significant challenge in purine (B94841) nucleoside synthesis. researchgate.net The Vorbrüggen glycosylation is a widely employed method that utilizes silylated heterocycles and a protected sugar, often in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This method generally favors the formation of the desired N9-glycosylated product. nih.govnih.gov The reaction mechanism involves the formation of a reactive oxonium ion intermediate from the protected ribose, which is then attacked by the silylated purine. nih.gov The stereochemical outcome, specifically the formation of the β-anomer, is often directed by the neighboring group participation of the protecting group at the C2' position of the ribose sugar. wikipedia.org This results in the desired β-configuration at the anomeric carbon. nih.govnih.gov Catalyst systems, such as those involving titanium, have also been explored to enhance the regioselectivity for N9 purine nucleosides. researchgate.net

Table 1: Common Glycosylation Methods and Catalysts
MethodKey ReagentsTypical CatalystPrimary Outcome
Vorbrüggen GlycosylationSilylated 6-chloropurine, Acylated L-ribofuranoseTMSOTf, SnCl4Favors N9-regioselectivity and β-anomer formation
Fusion Reaction6-chloropurine, Acylated L-ribofuranoseAcid catalyst (e.g., p-toluenesulfonic acid)Can lead to a mixture of anomers and regioisomers
Enzymatic SynthesisPurine nucleoside phosphorylase (PNP)EnzymeHigh stereo- and regioselectivity for β-N9-glycosides

To prevent unwanted side reactions at the hydroxyl groups of the L-ribofuranose during glycosylation, appropriate protecting groups are employed. umich.eduumich.edu Acetyl (Ac) or benzoyl (Bz) groups are commonly used to protect the 2', 3', and 5'-hydroxyl positions of the ribose moiety. nih.govnih.gov These acyl protecting groups serve a dual purpose: they protect the hydroxyls and also participate in the stereochemical control of the glycosylation reaction, leading to the formation of the β-anomer. wikipedia.org After the successful formation of the glycosidic bond, these protecting groups can be readily removed under basic conditions, such as with sodium methoxide (B1231860) in methanol, to yield the final deprotected nucleoside. chemicalbook.com Silyl protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, are also utilized, particularly when milder deprotection conditions are required. acs.org

The chlorine atom at the C6 position of the purine ring in this compound is a good leaving group, making this position susceptible to nucleophilic attack. nih.gov This reactivity is extensively exploited to synthesize a vast library of 6-substituted purine L-ribonucleoside analogs with diverse biological activities. nih.gov

A wide variety of nucleophiles can be introduced at the C6 position. Amines, for instance, readily displace the chloride to form 6-aminopurine derivatives (adenosine analogs). researchgate.netmdpi.com This reaction is a cornerstone for the synthesis of many biologically active compounds. researchgate.net Alkyl groups can be introduced through cross-coupling reactions, such as those catalyzed by palladium or nickel complexes. acs.orgnih.gov For example, photoredox/nickel dual catalysis has been successfully employed for the direct cross-coupling of 6-chloropurines with alkyl bromides. nih.gov This method allows for the installation of a wide range of primary and secondary alkyl groups. nih.gov

Table 2: Examples of Nucleophilic Substitution at the C6 Position
NucleophileReaction TypeResulting C6-SubstituentExample Product Class
Ammonia/AminesNucleophilic Aromatic Substitution-NH2, -NHR, -NR26-Aminopurine nucleosides (Adenosine analogs)
Alkyl BromidesPhotoredox/Nickel Dual Catalysis-Alkyl6-Alkylpurine nucleosides
ThiolsNucleophilic Aromatic Substitution-SR6-Thiopurine nucleosides
Active Methylene CompoundsNucleophilic Substitution-CH(CN)2, -CH(COOEt)26-C-substituted purine nucleosides

The 6-chloro- and other 6-halopurine ribonucleosides serve as versatile intermediates for the synthesis of a multitude of purine analogs. nih.govbyu.edu The reactivity of the halogen at the C6 position follows the general trend for nucleophilic aromatic substitution, although specific reaction conditions can influence the outcome. byu.edu The use of these halopurine intermediates allows for a modular approach to the synthesis of 6-substituted purine nucleosides, where a common intermediate can be diversified in the final steps of the synthesis. This strategy is highly efficient for creating chemical libraries for drug discovery purposes.

Modifications at the Purine Ring System (C2, C8 positions)

Modifications to the purine base of L-nucleoside analogs at the C2 and C8 positions are crucial for developing compounds with diverse biological activities. These alterations are typically achieved through transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents. researchgate.netrsc.org Direct C-H bond activation has also emerged as a powerful technique for functionalizing these positions without the need for pre-functionalized starting materials.

Common modifications include the introduction of alkyl and aryl groups. nih.gov For instance, the C8 position of a protected purine nucleoside can be lithiated using a strong base like lithium diisopropylamide (LDA) and then treated with an electrophile, such as methyl iodide, to yield the C8-methylated product. nih.gov Palladium-catalyzed reactions, like the Suzuki and Stille couplings, are extensively used to form carbon-carbon bonds at these positions, enabling the synthesis of various 6,8-disubstituted and 2,6,8-trisubstituted purine analogs. researchgate.net

The introduction of substituents at the C8 position can significantly influence the conformation of the glycosidic bond, which in turn can affect the molecule's biological function. nih.gov

Table 1: Methodologies for Purine Ring Modification

Position Reaction Type Reagents/Catalysts Type of Substituent Introduced
C8 Direct C-H Arylation Pd/Cu catalysts, Cs₂CO₃ Aryl groups
C8 Lithiation & Alkylation LDA, Alkyl halide Alkyl groups

Stereoselective Synthesis of L-Ribofuranosyl Analogs

Achieving the correct stereochemistry—the L-configuration of the sugar and the β-anomeric linkage of the glycosidic bond—is a primary challenge in the synthesis of L-nucleosides. Stereoselective synthesis strategies often rely on the use of chiral starting materials and stereocontrolled reaction conditions.

One effective approach involves starting the synthesis from an L-sugar, such as L-xylose, which already possesses the desired absolute stereochemistry. nih.gov Alternatively, strategies have been developed to access unnatural L-nucleosides from more readily available D-sugars through a series of stereochemical inversions. This can be accomplished by creating an acyclic precursor from a D-sugar and then performing a cyclization that establishes the L-furanose ring with the desired stereochemistry.

The formation of the β-glycosidic bond is often controlled by the choice of protecting groups on the sugar moiety and the glycosylation method. For instance, a participating protecting group at the C2' position of the ribose can direct the incoming nucleobase to the β-face of the anomeric center. "One-pot" procedures have been developed where the stereoselectivity of the glycosylation can be controlled by altering reaction conditions, such as the Lewis acid catalyst and temperature, allowing for the selective formation of either α- or β-isomers from a single sugar donor. rsc.org

Key strategies for stereocontrol include:

Chiral Pool Synthesis: Utilizing L-sugars as starting materials. nih.gov

Acyclic Precursors: Building the nucleoside from an acyclic sugar derivative to control ring formation and stereocenters.

Neighboring Group Participation: Using a C2' protecting group to direct the nucleobase to the β-position.

Catalyst and Condition Control: Modifying reaction parameters to influence the stereochemical outcome of the glycosylation. rsc.org

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic methods provide a powerful alternative to chemical synthesis, offering high regio- and stereoselectivity under mild reaction conditions. These routes often lead to higher yields and are more environmentally benign. mdpi.com

Application of Nucleoside Phosphorylases (NPs) in Transglycosylation Reactions

Purine nucleoside phosphorylases (PNPs) are key enzymes used in the biocatalytic production of nucleoside analogs. acs.org These enzymes catalyze the reversible phosphorolysis of the N-glycosidic bond in purine nucleosides in the presence of inorganic phosphate. acs.org This reaction can be harnessed in a process called transglycosylation to synthesize new nucleosides.

In this process, a donor nucleoside is first cleaved by the PNP to generate an α-D/L-pentofuranose-1-phosphate intermediate. This highly reactive intermediate can then be captured by a different nucleobase acceptor, such as 6-chloropurine, to form a new nucleoside. The reaction is highly stereoselective, almost exclusively producing the β-anomer. worktribe.com Both mesophilic and thermophilic enzymes have been utilized, with thermostable enzymes offering advantages for scalability and stability. doi.org

Table 2: Transglycosylation Reaction catalyzed by Purine Nucleoside Phosphorylase (PNP)

Step Process Reactants Products
1 Phosphorolysis Donor L-Nucleoside + Phosphate L-Ribose-1-phosphate + Donor Base

One-Pot, Two-Enzyme Cascade Systems for Enhanced Yields

To improve the efficiency and economy of enzymatic synthesis, one-pot cascade reactions involving multiple enzymes are employed. mdpi.com A common cascade system for nucleoside synthesis starts from a simple pentose (B10789219) sugar like L-ribose.

Thermodynamic Considerations in Enzymatic Production

The enzymatic synthesis of nucleosides, particularly via transglycosylation reactions catalyzed by nucleoside phosphorylases, is a thermodynamically controlled equilibrium process. doi.org The final yield of the target nucleoside is dictated by the equilibrium constant of the reaction.

To achieve high conversion rates, the reaction equilibrium must be shifted towards product formation. This is commonly achieved by using a significant excess of one of the substrates, typically either the sugar donor (in transglycosylation) or the nucleobase. For example, using a five-fold excess of the donor nucleoside can be necessary to drive the reaction to 90% completion. Understanding the thermodynamic landscape of the reaction, including the free energy difference between substrates and products, is essential for optimizing reaction conditions and maximizing the yield of the desired L-nucleoside analog.

Molecular Mechanisms of Action and Biochemical Interactions

Interaction with Cellular Enzymes and Metabolic Pathways

The journey of 9-(beta-L-ribofuranosyl)-6-chloropurine from an inert prodrug to a biologically active molecule begins with its interaction with cellular kinases. Once activated, its metabolites can disrupt the delicate balance of purine (B94841) metabolism. A key feature of this L-nucleoside is its designed resistance to deactivating enzymes like adenosine (B11128) deaminase.

Substrate Activity for Nucleoside Kinases (e.g., Deoxyadenosine (B7792050) Kinase)

Like most nucleoside analogs, this compound is pharmacologically inactive until it is phosphorylated intracellularly to its 5'-monophosphate, diphosphate (B83284), and ultimately its active 5'-triphosphate form. nih.gov This initial phosphorylation is a critical, often rate-limiting, step catalyzed by nucleoside kinases. tandfonline.com

While enzymes that process natural D-nucleosides are often highly stereospecific, certain kinases exhibit a relaxed enantioselectivity, allowing them to phosphorylate unnatural L-nucleoside analogs. Human deoxycytidine kinase (dCK) is a prominent example of such an enzyme. tandfonline.com Structural studies have revealed that the active site of dCK can tolerate substrates with different chiral configurations, enabling it to efficiently phosphorylate L-nucleosides. nih.govsemanticscholar.org The conformational flexibility of the L-nucleoside analogs allows them to adopt a shape within the enzyme's binding site that is similar to their D-enantiomeric counterparts. nih.govsemanticscholar.org This capability is crucial for the activation of therapeutic L-nucleosides used in antiviral and anticancer therapies. nih.govmdpi.com Given that dCK is known to phosphorylate purine deoxyribonucleosides like deoxyadenosine and deoxyguanosine, it is the likely candidate for the initial activation of this compound. tandfonline.com

Inhibition of Key Enzymes in Purine Metabolism (e.g., Ribonucleotide Reductase)

Purine analogs, once converted to their nucleotide forms, can inhibit key enzymes involved in the synthesis of nucleic acid precursors. wikipedia.orgcancer.gov One of the primary targets for this class of drugs is ribonucleotide reductase (RR), the enzyme responsible for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). mdpi.com This reaction is the rate-limiting step in the production of the deoxyribonucleotide triphosphates (dNTPs) required for DNA synthesis and repair. mdpi.com

Several purine D-nucleoside analogs, such as clofarabine (B1669196) and fludarabine, are known to be potent inhibitors of human ribonucleotide reductase (hRR). mdpi.commdpi.com Their diphosphate metabolites mimic the natural substrates (e.g., ADP) and inhibit the enzyme's activity, thereby depleting the cellular pool of dNTPs and halting DNA replication. mdpi.com This mechanism contributes significantly to their cytotoxic effects in rapidly proliferating cancer cells. mdpi.com While this inhibitory action is well-documented for D-enantiomers, specific data on the direct inhibition of ribonucleotide reductase by the L-triphosphate of this compound is not extensively detailed in the available research.

Effects on De Novo Purine Biosynthesis and Salvage Pathways

The cellular pool of purine nucleotides is maintained by two main pathways: de novo synthesis, which builds purines from simpler precursors, and salvage pathways, which recycle pre-formed purine bases and nucleosides. mdpi.com Purine analogs can interfere with both routes.

The activated monophosphate metabolites of certain purine analogs, such as 6-mercaptopurine (B1684380), are known to exert a major effect on de novo purine synthesis. nih.gov Thioinosine monophosphate (TIMP), the metabolite of 6-mercaptopurine, mimics the natural purine monophosphates (AMP and GMP) and acts as a feedback inhibitor of glutamine-5-phosphoribosyl-1-pyrophosphate (PRPP) amidotransferase, the enzyme that catalyzes the first committed step of the pathway. taylorandfrancis.com This pseudo-feedback inhibition effectively shuts down the entire de novo synthesis cascade, limiting the availability of purine nucleotides for cellular processes. nih.gov It is plausible that the monophosphate form of this compound could exert a similar inhibitory effect on this crucial regulatory step.

Resistance to Deamination by Adenosine Deaminase (ADA)

A significant challenge for many purine nucleoside analogs is their rapid inactivation by catabolic enzymes, particularly adenosine deaminase (ADA). ADA irreversibly deaminates adenosine and its analogs at the 6-position, converting them to inosine (B1671953) derivatives that often lack the desired biological activity. nih.gov

A key advantage of L-nucleoside analogs is their inherent resistance to this deactivation. nih.gov Adenosine deaminase is highly stereospecific for substrates containing a D-ribose sugar. researchgate.net The unnatural L-configuration of the sugar moiety in this compound presents a conformation that does not fit productively into the enzyme's active site. researchgate.netlookchem.com This steric hindrance prevents the enzyme from catalyzing the deamination reaction. This designed resistance is a critical feature, as it increases the intracellular half-life of the analog, allowing more of it to be phosphorylated to its active triphosphate form and exert its therapeutic effect. nih.gov The development of L-nucleosides has been a specific strategy to overcome the rapid deamination that renders many D-analogs ineffective. nih.gov

Interference with Nucleic Acid Synthesis and Function

The ultimate mechanism of action for this compound, following its metabolic activation, is the disruption of nucleic acid synthesis. Its 5'-triphosphate metabolite serves as a fraudulent substrate for DNA and RNA polymerases, leading to the inhibition of these enzymes and the termination of nucleic acid chain elongation.

Inhibition of DNA and RNA Polymerases

The active 5'-triphosphate form of this compound acts as a competitive inhibitor of the natural substrates (dATP and ATP) for the catalytic sites of DNA and RNA polymerases. santiago-lab.comacs.org Viral polymerases, such as RNA-dependent RNA polymerase (RdRp) and reverse transcriptase, are often primary targets for nucleoside analogs. nih.govbohrium.com

Upon binding, the polymerase may incorporate the L-nucleoside monophosphate into the growing DNA or RNA strand. santiago-lab.com However, because the analog lacks a proper 3'-hydroxyl group or presents it in an incorrect stereochemical orientation, the subsequent addition of the next nucleotide is blocked. This act of "chain termination" prematurely halts the synthesis of the nucleic acid, which can inhibit viral replication or cell division. santiago-lab.comacs.org

The selectivity of L-nucleoside triphosphates is highly dependent on the specific polymerase. For instance, the triphosphate of the L-nucleoside Lamivudine (3TC) is a potent inhibitor of HIV reverse transcriptase but a poor inhibitor of human cellular DNA polymerases, which contributes to its selective antiviral activity and low toxicity. nih.gov Conversely, some L-enantiomers have been found to have no inhibitory activity against certain viral enzymes, such as adenovirus DNA polymerase, whereas their D-counterparts are potent inhibitors. nih.gov This highlights the critical role of stereochemistry in the interaction between the analog triphosphate and the active site of the target polymerase.

Cellular Responses and Signaling Pathways in Model Systems

The primary mechanism by which this compound inhibits cell proliferation is through its action as an antimetabolite that disrupts the synthesis and function of nucleic acids. By mimicking endogenous metabolites, it interferes with the normal metabolic pathways required for DNA and RNA synthesis. This disruption leads to a depletion of essential precursors for cell division and the incorporation of fraudulent nucleotides into nucleic acids, ultimately causing a halt in cellular proliferation. nih.gov The cytotoxic effects are exerted by impeding DNA replication and RNA transcription, which are critical for rapidly dividing cells.

The cellular stress induced by this compound, such as replication stress and DNA damage, triggers programmed cell death, or apoptosis. This process is often mediated through the intrinsic mitochondrial pathway. Cellular damage signals the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of an initiator caspase, Caspase-9. researchgate.net

Activated Caspase-9 then proteolytically cleaves and activates executioner caspases, most notably Caspase-3. researchgate.netnih.gov Caspase-3 is a key mediator of apoptosis, responsible for cleaving a multitude of cellular proteins, thereby orchestrating the systematic dismantling of the cell. A primary substrate and hallmark of Caspase-3 activity is Poly (ADP-ribose) polymerase (PARP). nih.govscienceopen.com The cleavage of PARP by Caspase-3 is a critical event in apoptosis, preventing DNA repair and conserving cellular energy stores (ATP) that are required for the apoptotic process itself. nih.gov

Pathway ComponentRole in Apoptosis Induction
Caspase-9 Initiator caspase activated by mitochondrial stress signals (e.g., cytochrome c release). researchgate.net
Caspase-3 Executioner caspase activated by Caspase-9; cleaves key cellular proteins to execute apoptosis. researchgate.netnih.gov
PARP A DNA repair enzyme; its cleavage by Caspase-3 is a definitive marker of apoptosis. nih.govscienceopen.com

The disruption of DNA synthesis and the resulting DNA damage caused by the incorporation of this compound activate cellular DNA damage response (DDR) pathways. These pathways trigger cell cycle checkpoints, which are surveillance mechanisms that arrest the cell cycle to provide time for DNA repair. nih.gov

Replication stress, characterized by the slowing or stalling of replication forks, is a potent activator of the S-phase checkpoint. nih.gov This leads to the arrest of cells in the S-phase of the cell cycle. If the DNA damage is too extensive to be repaired, these checkpoint mechanisms can signal for the cell to undergo apoptosis instead of proceeding through the cell cycle with a compromised genome. embopress.org This arrest prevents the propagation of damaged genetic material to daughter cells.

CheckpointTriggerConsequence
S-Phase Checkpoint Replication stress, DNA damage during replication. nih.govHalts DNA synthesis to allow for repair; can lead to apoptosis if damage is severe.
G2/M Checkpoint Unrepaired DNA damage from S-phase.Prevents entry into mitosis to avoid segregation of damaged chromosomes.

This compound functions as a classic antimetabolite. It is structurally similar to natural purine ribonucleosides, allowing it to enter cells and be recognized by cellular enzymes involved in nucleotide metabolism. By competing with the natural substrates, it inhibits critical enzymes necessary for the synthesis of purine nucleotides. This competitive inhibition depletes the cellular pools of dNTPs and rNTPs required for DNA and RNA synthesis. This dual action—inhibiting nucleotide production and being incorporated into nucleic acids—underlies its potent effect on cellular processes, ultimately leading to the cessation of cell growth and division.

Structure Activity Relationships Sar of 9 Beta L Ribofuranosyl 6 Chloropurine Derivatives

Conformational Analysis and Torsional Angles in Nucleoside Analogs

The conformation of a nucleoside analog is largely defined by the torsional angle χ (chi) and the puckering of the sugar ring. The χ angle describes the orientation of the purine (B94841) base relative to the sugar moiety around the N-glycosidic bond (N9-C1'). x3dna.org This rotation gives rise to two major conformations: syn, where the purine base is positioned over the sugar ring, and anti, where it is oriented away from the ring. x3dna.org In duplex DNA and RNA, the anti conformation is predominant. x3dna.org

Impact of Purine Moiety Modifications on Biochemical Activity

Modifications to the purine base of 9-(beta-L-ribofuranosyl)-6-chloropurine can significantly alter its biochemical profile. Substitutions at the C2, C6, and N9 positions have been explored to modulate activity, selectivity, and metabolic stability.

The introduction of substituents at the C2 position of the purine ring can have a profound effect on the biological activity of 6-chloropurine (B14466) nucleosides. For instance, the presence of a halogen atom at the C2 position can render the nucleoside resistant to deamination by adenosine (B11128) deaminase (ADA), an enzyme that can inactivate many purine nucleoside analogs. mdpi.com The introduction of an amino group at the C2 position, creating a guanine (B1146940) derivative, has been shown to be unfavorable for the antiviral activity of some 6-chloropurine nucleosides. nih.gov This highlights the importance of the substituent's electronic and steric properties at this position.

C2-SubstituentObserved Impact on Biochemical ActivityReference
AminoUnfavorable for antiviral activity in some 6-chloropurine nucleosides. nih.gov
Chlorine/FluorineCan prevent binding to the adenosine deaminase (ADA) active site, thus increasing metabolic stability. mdpi.com

The chlorine atom at the C6 position of this compound is a key feature, contributing to the electrophilic nature of the purine ring and potentially enabling covalent bond formation with target enzymes. nih.gov This position is also a prime site for further modification to generate derivatives with altered biological activities.

Substitution of the C6-chloro group with various moieties has been extensively investigated. For example, the introduction of amino acid amides at the C6 position has been explored to create conjugates with potential antitumor activity. mdpi.com Specifically, a serine derivative of a 2-chloro-6-(amino acid amido)purine arabinonucleoside exhibited significant antiproliferative activity. mdpi.com

C6-SubstituentSynthetic ApproachImpact on Biochemical ActivityReference
Amino acid amidesEnzymatic transglycosylation and subsequent chemical modification.Can confer resistance to adenosine deaminase and exhibit antiproliferative activity. mdpi.com
Alkyl groupsPhotoredox and nickel-catalyzed sp2–sp3 cross-electrophile coupling.Allows for late-stage functionalization to explore a wider chemical space. nih.gov
Amino side chain-Plays an important role in the biological activities of some 6-substituted purine nucleosides. nih.gov

The N9 position is where the ribofuranosyl moiety is attached to the 6-chloropurine base via a β-glycosidic linkage. While modifications at this position are less common for creating derivatives of a pre-existing nucleoside, the nature of the substituent at N9 is fundamentally important. In the context of nucleoside synthesis, variations in the group attached to N9 before glycosylation can be a key strategic element. For the biological activity of the final nucleoside analog, the integrity of the N9-ribosyl linkage is generally crucial for its recognition by cellular enzymes.

Influence of Ribofuranosyl Moiety Modifications on Biochemical Interactions

The ribofuranosyl moiety is not merely a scaffold for the purine base; its stereochemistry and modifications play an active role in the biochemical interactions of the nucleoside analog.

The stereochemistry of the sugar ring is a critical determinant of a nucleoside's biological activity. Naturally occurring nucleosides contain D-ribose or 2'-deoxy-D-ribose. The use of the enantiomeric L-ribose, as in this compound, often results in compounds with distinct biological properties. L-nucleosides are frequently resistant to degradation by cellular enzymes that are specific for D-nucleosides, leading to an extended biological half-life.

Sugar MoietyKey Stereochemical FeatureImpact on Biochemical InteractionsReference
L-RibofuranosylEnantiomer of the natural D-ribose.Often confers resistance to enzymatic degradation, leading to a longer biological half-life. researchgate.net
D-ArabinofuranosylEpimer of D-ribose with the 2'-hydroxyl in the β-configuration.Alters the sugar pucker and overall molecular shape, leading to different biological activities compared to ribosides. mdpi.com

Deoxyribose Analogs (e.g., 2'-Deoxy, 3'-Deoxy, 3'-Fluoro)

Modifications to the hydroxyl groups of the ribose moiety are a cornerstone of nucleoside analog design, profoundly influencing enzyme recognition, metabolic stability, and biological activity.

In studies on 9-(beta-D-ribofuranosyl)-6-chloropurine, the parent ribonucleoside demonstrated superior antiviral activity against SARS-CoV compared to its deoxyribose counterparts. nih.gov Both the 2'-deoxy and 3'-deoxy analogs exhibited diminished potency, highlighting the importance of the hydroxyl groups on the ribose ring for this specific activity. nih.gov This suggests that the target enzymes, likely viral polymerases or cellular kinases, have a structural preference for the complete ribose configuration.

CompoundModificationAntiviral Activity (SARS-CoV)
9-(beta-D-ribofuranosyl)-6-chloropurineNone (Ribose)Promising
9-(2-deoxy-beta-D-ribofuranosyl)-6-chloropurine2'-DeoxyWeak
9-(3-deoxy-beta-D-ribofuranosyl)-6-chloropurine3'-DeoxyWeak
Data derived from studies on D-enantiomers against SARS-CoV. nih.gov

The introduction of a fluorine atom, particularly at the 3'-position, is a common strategy to enhance the biological profile of nucleosides. Fluorine's high electronegativity can alter the sugar pucker, influence binding affinity, and increase the metabolic stability of the glycosidic bond. nih.govmdpi.com For instance, 3'-deoxy-3'-fluoroadenosine has shown potent, low-micromolar antiviral effects against a range of flaviviruses, including Tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus. asm.orgnih.gov While this data pertains to an adenosine analog, it underscores the potential of 3'-fluoro modifications to confer significant biological activity.

For L-nucleosides specifically, modifications to the sugar ring are critical. The unnatural L-configuration often renders these compounds resistant to degradation by catabolic enzymes while making them poor substrates for human cellular kinases required for activation. nih.gov Therefore, modifications that either facilitate recognition by viral-specific kinases or otherwise enhance interaction with target enzymes are crucial for the activity of L-enantiomers.

Thio-Sugar Analogs

The replacement of the oxygen atom in the furanose ring with sulfur, creating a 4'-thio analog, is another significant structural modification. This bioisosteric substitution alters the geometry and electronic properties of the sugar ring, which can impact enzyme binding and the stability of resulting nucleic acid duplexes. nih.govresearchgate.net For example, RNA containing 4'-thio-modified nucleosides can form more stable duplexes with a complementary RNA strand. nih.gov

Elucidating Key Structural Determinants for Enzyme Binding and Cellular Pathway Modulation

The biological activity of this compound and its derivatives is contingent on a series of molecular interactions with cellular machinery. Several structural features are key determinants for how these analogs engage with enzymes and modulate cellular pathways.

The 6-Chloro Group: The chlorine atom at the 6-position of the purine ring is a critical feature. It is hypothesized that the electrophilic nature of the 6-chloropurine moiety may allow it to form a covalent bond with target enzymes, potentially leading to effective and irreversible inhibition. nih.gov This contrasts with analogs where the chlorine is replaced by weaker leaving groups, which show diminished activity. nih.gov

The 5'-Hydroxyl Group: The presence of an unprotected 5'-hydroxyl group is fundamental for the activation of most nucleoside analogs. nih.gov This group is the primary site for phosphorylation by cellular nucleoside kinases to form the 5'-monophosphate derivative. This is the rate-limiting first step in the generation of the active 5'-triphosphate metabolite, which ultimately inhibits polymerases or is incorporated into nucleic acids. nih.govnih.gov

Sugar Moiety and Stereochemistry (L- vs. D-): Cellular enzymes involved in nucleoside metabolism and nucleic acid synthesis are inherently chiral and exhibit high stereospecificity.

Enzyme Binding: L-nucleosides are generally poor substrates for human enzymes compared to their natural D-counterparts. This includes the nucleoside kinases required for activation and the DNA/RNA polymerases that are the ultimate targets. nih.govresearchgate.net This can result in a lower propensity for the L-analog to be incorporated into host cell DNA, potentially leading to a better toxicity profile. However, for an L-nucleoside to be active, it must be efficiently recognized and metabolized by a target-specific enzyme, such as a viral kinase, that is less stereoselective.

Metabolic Stability: The L-configuration can confer resistance to degradation by catabolic enzymes like purine nucleoside phosphorylase (PNP), prolonging the intracellular half-life of the compound and allowing more of it to be potentially converted into its active form.

Cellular Pathway Modulation: Once activated to the triphosphate form, the analog interferes with the synthesis of nucleic acids. nih.gov This can occur through several mechanisms:

Competitive Inhibition: The triphosphate analog competes with natural nucleoside triphosphates (e.g., ATP, GTP) for the active site of DNA or RNA polymerases.

Chain Termination: After being incorporated into a growing DNA or RNA strand, the lack of a 3'-hydroxyl group (in 3'-deoxy analogs) or the altered sugar geometry can prevent the addition of the next nucleotide, causing premature chain termination. mdpi.com

Enzyme Dysfunction: The presence of the analog within the nucleic acid strand can disrupt the normal function of proteins that interact with DNA or RNA.

The interplay between the 6-chloropurine base, the specific modifications on the L-ribose sugar, and the stereospecific nature of cellular enzymes collectively determines the ultimate fate and biological effect of these compounds.

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of 9-(beta-L-Ribofuranosyl)-6-chloropurine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy provide detailed information about the molecule's atomic arrangement, mass, and stereochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR spectra provide critical data on the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons reveal the connectivity within the L-ribofuranosyl sugar moiety and the purine (B94841) base. Key signals include the anomeric proton (H-1') of the ribose sugar, whose chemical shift and coupling constant confirm the β-configuration of the glycosidic bond. The protons on the purine ring (H-2 and H-8) appear as distinct singlets in the aromatic region.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 6-chloro-9-(β-D-ribofuranosyl)purine scaffold in DMSO-d₆

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-2~8.45 (s)~152.5
H-8~8.28 (s)~143.8
H-1'~5.93 (d)~87.1
H-2'~4.16 (m)~73.3
H-3'~3.96 (m)~70.7
H-4'~4.58 (q)~80.7
H-5'a, 5'b~3.53-3.73 (m)~63.1
C-4-~151.9
C-5-~132.6
C-6-~151.4

Note: Data is based on derivatives and the D-isomer scaffold and may vary slightly based on specific experimental conditions. bilkent.edu.tr

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) and using soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, which are crucial for confirming the molecular formula (C₁₀H₁₁ClN₄O₄). massbank.euglentham.com

The mass spectrum typically shows a prominent protonated molecular ion [M+H]⁺. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in two signals separated by two mass units (m/z), which serves as a definitive indicator of the presence of chlorine in the molecule. massbank.eumassbank.eu Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses, such as the cleavage of the glycosidic bond to yield ions corresponding to the 6-chloropurine (B14466) base and the L-ribofuranosyl sugar.

Furthermore, MS-based metabolomics is employed for metabolic profiling. news-medical.netnih.gov This approach allows for the identification of metabolites of the compound after incubation in biological systems, such as liver microsomes. nih.gov By tracking the mass shifts corresponding to metabolic transformations like hydroxylation, demethylation, or conjugation, researchers can elucidate the metabolic fate of the parent compound. nih.gov

Table 2: Key Mass Spectrometric Data for 6-Chloropurine Riboside

ParameterInformation
Molecular FormulaC₁₀H₁₁ClN₄O₄ glentham.com
Molecular Weight286.67 g/mol glentham.com
Ionization ModePositive (ESI+, APCI+) massbank.eumassbank.eu
Protonated Molecular Ion [M+H]⁺m/z ~287.05
Key FragmentationCleavage of the glycosidic bond, loss of the ribose moiety.

Note: The exact m/z values are determined using high-resolution mass spectrometry.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. Due to the inherent chirality of the L-ribofuranosyl moiety, this compound is CD-active. This technique is particularly valuable for studying the interactions between the compound and chiral biological macromolecules like DNA and RNA. nih.govnih.gov

When a small molecule like this compound binds to or intercalates with a nucleic acid, it can induce conformational changes in the macromolecule. nih.gov These structural alterations are reflected as changes in the CD spectrum of the nucleic acid. nih.gov For instance, the characteristic CD spectrum of B-form DNA shows a positive band around 275 nm and a negative band around 245 nm. researchgate.net Upon interaction with the compound, shifts in these bands or the appearance of new induced CD signals can provide evidence of binding and offer insights into the binding mode and the resulting structural perturbations of the DNA or RNA duplex. nih.govnih.gov

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the isolation, purification, and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) and column chromatography are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov Reversed-phase HPLC (RP-HPLC) is typically the method of choice, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol.

For purity analysis, the compound is injected into the HPLC system, and a chromatogram is generated. The purity is determined by the relative area of the main peak corresponding to the compound versus the areas of any impurity peaks. HPLC is also invaluable for reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of the desired product over time, which aids in optimizing reaction conditions. Preparative HPLC can also be employed for the final purification of the compound on a larger scale. nih.gov

Table 3: Example HPLC Conditions for Analysis of Purine Nucleoside Analogues

ParameterCondition
ColumnReversed-phase C18 (e.g., Phenomenex Luna Omega Polar) nih.gov
Mobile PhaseGradient system of aqueous buffer (e.g., 10 mM NH₄CO₃) and Acetonitrile nih.gov
DetectionUV at 254 nm or 260 nm
Flow Rate~1.0 mL/min (analytical) or ~20 mL/min (preparative) nih.gov

Column chromatography is a fundamental purification technique used for the isolation of this compound from crude reaction mixtures on a laboratory scale. bilkent.edu.tr This method separates compounds based on their differential adsorption to a stationary phase.

For a moderately polar compound like this nucleoside, normal-phase chromatography using silica (B1680970) gel as the stationary phase is common. teledynelabs.com The crude mixture is loaded onto the top of a silica gel column, and a solvent system (mobile phase) is passed through it. A gradient of solvents with increasing polarity, such as a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol, is often used to elute the compounds. bilkent.edu.trteledynelabs.com Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure product.

Computational and In Silico Studies

Computational and in silico studies have become indispensable tools in modern drug discovery and development. For purine nucleoside analogs like "this compound," these methods allow for the rapid screening of large compound libraries, prediction of biological activity, and detailed analysis of molecular interactions. While specific studies on the L-isomer are limited, research on the D-isomer and related 6-chloropurine nucleosides provides valuable insights.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "9-(beta-D-ribofuranosyl)-6-chloropurine" and its analogs, docking studies are instrumental in predicting their binding affinity and mode of interaction with various biological targets, such as viral or cellular enzymes. For instance, docking studies of nucleoside analogs against the main protease of SARS-CoV-2 have been conducted to explore their inhibitory potential. ejmo.org These studies reveal key hydrogen bond interactions and binding energies that are crucial for the inhibitory activity of these compounds. ejmo.org

A typical molecular docking study involves the following steps:

Preparation of the protein target structure, often obtained from a protein data bank.

Generation of a 3D conformation of the ligand, in this case, a derivative of "9-(beta-D-ribofuranosyl)-6-chloropurine".

Docking of the ligand into the active site of the protein using a scoring function to rank the different binding poses.

The results of these studies can guide the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For purine nucleoside analogs, QSAR studies have been employed to predict their anti-HIV activity. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to develop a predictive model.

A study on 2,6,9-trisubstituted purine derivatives analyzed the structural requirements for their antitumor activity using 3D-QSAR. nih.gov The models indicated that steric properties had a more significant contribution to the cytotoxicity of the compounds than electronic properties. nih.gov Such models are valuable for predicting the activity of new, unsynthesized analogs of "this compound."

QSAR Model Parameters for Anti-HIV Activity of Purine Nucleoside Analogs
Model Type Decision Tree, Random Forest, Support Vector Machine
Dataset Size 36 purine nucleoside analogs
Endpoint EC50 (Effective Concentration against 50% of cell population)
Key Descriptors Balaban-type index from Z-weighted distance matrix (JhetZ)
Model Accuracy DT: 89%, RF: 83%, SVM: 78%

This table is a representative example based on a study of purine nucleoside analogs and may not directly apply to "this compound". nih.gov

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key chemoinformatics technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach has been used to identify potential inhibitors of enzymes like Purine Nucleoside Phosphorylase (PNP) from large databases of approved drugs. manipal.edu

The process of virtual screening for analogs of "this compound" would typically involve:

Building a 3D model of the target protein.

Screening a large library of compounds against the target's binding site.

Ranking the compounds based on their predicted binding affinity.

Selecting the top-ranked compounds for further experimental testing.

This methodology accelerates the discovery of novel, biologically active molecules.

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. MD simulations can provide detailed information about the conformational changes of a ligand like "this compound" and its target protein upon binding. These simulations can also be used to understand the stability of the ligand-protein complex over time. For example, MD simulations have been used to study the interaction of the related compound 6-mercaptopurine (B1684380) with human thiopurine S-methyltransferase. nih.gov

MD simulations can reveal:

The flexibility of the ligand and protein.

The role of water molecules in the binding interface.

The energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

These insights are crucial for understanding the mechanism of action of the compound at an atomic level.

In Vitro Biochemical and Cellular Assay Systems

In vitro assays are essential for validating the predictions from computational studies and for directly measuring the biological activity of compounds like "this compound."

Enzyme kinetic assays are used to determine the rate of an enzyme-catalyzed reaction and to study how this rate is affected by inhibitors. For "this compound" and its analogs, these assays are critical for quantifying their inhibitory potency against specific enzymes. The kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside have been studied in aqueous solution. nih.gov

A typical enzyme inhibition assay involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor. From these data, key parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined.

Enzyme Inhibition Parameters
Parameter Description
IC50 The concentration of an inhibitor that reduces the enzyme activity by 50%.
Ki The inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme.
Mechanism of Inhibition Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex (e.g., competitive, non-competitive).

These assays provide a quantitative measure of a compound's efficacy as an enzyme inhibitor and are a cornerstone of preclinical drug development.

Cell-Based Assays for Studying Cellular Processes (e.g., Cell Cycle, Apoptosis)

Cell-based assays are fundamental in determining the cytotoxic and cytostatic effects of this compound. These assays provide critical insights into how the compound affects cell viability, proliferation, and the intricate machinery of the cell cycle and programmed cell death (apoptosis). Purine nucleoside analogs are well-known for their broad antitumor activity, which is often achieved through mechanisms involving the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.commedchemexpress.com

Detailed Research Findings:

Research on structurally related 6-chloropurine nucleosides has established a clear precedent for their potent anticancer effects, which are mediated through the disruption of cellular processes. nih.gov Studies on a series of 6-chloropurine nucleosides demonstrated significant cytotoxicity against various human cancer cell lines, including melanoma (A375), lung carcinoma (A549), ovarian carcinoma (OVCAR-3), and colon adenocarcinoma (HT-29). nih.gov The primary mechanisms identified were the induction of apoptosis and the arrest of the cell cycle at the G2/M phase. nih.gov

Cell Cycle Analysis: To investigate the impact of this compound on cell cycle progression, flow cytometry is the principal technique employed. Cancer cells are treated with the compound for specific durations, then fixed, and stained with a fluorescent DNA-intercalating dye like propidium (B1200493) iodide. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). bdj.co.jp For related 6-chloropurine nucleosides, this analysis has revealed a significant accumulation of cells in the G2/M phase, indicating that the compound interferes with the mitotic process. nih.gov

Apoptosis Detection Assays: The induction of apoptosis is a key indicator of the anticancer potential of a compound. Several methods are used to detect and quantify apoptosis in cells treated with this compound:

Annexin V/Propidium Iodide Staining: This flow cytometry-based assay is a common method for detecting early and late apoptosis. ijmcmed.org In early apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. nih.gov Fluorogenic substrates for specific caspases (e.g., caspase-3, -7, -9) can be used to measure their activity in treated cell lysates or in intact cells, providing a direct measure of the apoptotic signaling cascade.

Mitochondrial Membrane Potential (ΔΨm) Measurement: A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential. bdj.co.jp Dyes such as JC-1 or TMRM are used in flow cytometry or fluorescence microscopy to assess changes in ΔΨm, with a loss of potential indicating the onset of apoptosis. nih.gov

The data derived from these assays are crucial for understanding the compound's mechanism of action. For instance, the antitumor activity of other 6-chloropurine derivatives has been directly linked to their ability to induce apoptosis. nih.gov

Table 1: Cytotoxic Activity of Structurally Related 6-Chloropurine Nucleosides against Human Cancer Cell Lines

Compound DerivativeA375 (Melanoma) GI₅₀ (µM)A549 (Lung) GI₅₀ (µM)OVCAR-3 (Ovarian) GI₅₀ (µM)HT-29 (Colon) GI₅₀ (µM)
6-chloropurine-glucosyl14.517.016.514.0
6-chloropurine-galactosyl15.018.017.016.0
6-chloropurine-mannosyl12.015.015.513.5
Data adapted from studies on perbenzylated hexosyl derivatives of 6-chloropurine, illustrating the general cytotoxicity of this class of compounds. nih.gov GI₅₀ represents the concentration required to inhibit cell growth by 50%.

Nucleic Acid Binding and Hybridization Studies

The primary mechanism of action for many nucleoside analogs involves their interaction with nucleic acids, either through direct incorporation into DNA or RNA chains or by inhibiting enzymes involved in their synthesis and processing, such as polymerases. wikipedia.orgnih.gov The 6-chloro group on the purine ring is an electrophilic site, suggesting it could potentially form covalent bonds with target enzymes. nih.gov Investigating the interaction of this compound with nucleic acids is therefore essential.

Detailed Research Findings:

Studies on modified nucleotides provide a framework for how the binding and hybridization of this compound could be assessed. For example, analogs like 2,6-diaminopurine (B158960) riboside have been incorporated into oligonucleotides to study their effects on duplex stability. nih.gov The presence of the modified base was found to significantly increase the thermodynamic stability of RNA/RNA duplexes. nih.gov This type of study is highly relevant for understanding how an L-enantiomer like this compound might alter the structure and stability of nucleic acids if it were to be incorporated.

Key analytical techniques used in these studies include:

Thermal Denaturation Studies (Melting Temperature Analysis): The melting temperature (Tm) of a DNA or RNA duplex is the temperature at which half of the double-stranded molecules dissociate into single strands. This is typically monitored by measuring the change in UV absorbance at 260 nm as the temperature is increased. A change in the Tm of a duplex upon interaction with the compound can indicate binding or intercalation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the conformation of nucleic acids. It can detect changes in the helical structure of DNA or RNA upon the binding of a small molecule, providing insights into the binding mode.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Enzyme Inhibition Assays: The ability of this compound to inhibit enzymes critical for nucleic acid synthesis, such as DNA and RNA polymerases or purine nucleoside phosphorylase, can be assessed using in vitro activity assays. For example, several 6-chloropurine analogs are known to inhibit bacterial RNA polymerases. nih.gov

The unique L-configuration of the ribose sugar is expected to have a profound impact on these interactions. While viral polymerases can sometimes accommodate L-nucleosides, human polymerases are generally highly specific for D-nucleosides. nih.gov This differential recognition is a cornerstone of the therapeutic window for many antiviral nucleoside analogs. Therefore, nucleic acid binding and enzyme inhibition studies are critical for defining the selectivity and mechanism of action of this compound.

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation L-Nucleoside Analogs with Tuned Biochemical Properties

The rational design of next-generation L-nucleoside analogs is a key area for future investigation. The goal is to create molecules with enhanced target specificity, increased potency, and optimized metabolic stability. nih.govresearchgate.net This involves systematic modifications to the core structure of 9-(β-L-ribofuranosyl)-6-chloropurine.

Future synthetic efforts will likely focus on:

Modifications of the Purine (B94841) Base: Introducing various substituents at different positions of the 6-chloropurine (B14466) ring can modulate the analog's interaction with target enzymes and influence its metabolic fate. For instance, substitutions at the C2 or C8 positions could enhance binding affinity or alter the electronic properties of the purine system.

Alterations to the L-Ribose Moiety: Modifications to the sugar ring, such as substitutions at the 2', 3', or 4' positions, can significantly impact the analog's conformational preferences and its recognition by cellular kinases and polymerases. nih.gov For example, introducing fluorine atoms can enhance metabolic stability. nih.gov

Prodrug Strategies: The development of prodrugs, such as phosphoramidate (B1195095) derivatives (ProTides), can improve the cellular uptake and intracellular phosphorylation of L-nucleoside analogs, bypassing potential resistance mechanisms related to nucleoside transporters or initial phosphorylation steps. nih.gov

The design process will be guided by structure-activity relationship (SAR) studies, which systematically evaluate how each structural change affects the biological activity of the compound. nih.gov

Table 1: Potential Structural Modifications for Next-Generation L-Nucleoside Analogs
Modification SiteType of ModificationDesired Biochemical OutcomeExample Analogs Mentioned in Literature
Purine C2 PositionHalogenation (e.g., -F, -Cl)Enhanced binding affinity, altered metabolic profileClofarabine (B1669196) nih.gov
Purine C6 PositionSubstitution with various amines/amidesModulated target interaction, altered solubility6-substituted purine analogs nih.govmdpi.com
Ribose 2' PositionFluorination (e.g., 2'-fluoro)Increased stability against enzymatic degradation, altered sugar puckerGemcitabine mdpi.com
Ribose 3' PositionAzido group (e.g., 3'-azido)Chain termination of DNA/RNA synthesisZidovudine (AZT) wikipedia.org
5' Hydroxyl GroupPhosphoramidate (ProTide) conjugationEnhanced cell permeability and phosphorylationRemdesivir, Sofosbuvir mdpi.commdpi.com

Exploration of Untapped Biochemical Targets and Cellular Pathways of 9-(beta-L-Ribofuranosyl)-6-Chloropurine

While many nucleoside analogs exert their effects by inhibiting viral or cellular polymerases, the full spectrum of biochemical targets for 9-(β-L-ribofuranosyl)-6-chloropurine may not be fully elucidated. wikipedia.orgnih.gov Future research should aim to identify novel molecular targets and unravel the complex cellular pathways modulated by this compound.

Key research questions include:

Beyond Polymerases: Does the compound or its phosphorylated metabolites interact with other key cellular enzymes involved in nucleotide metabolism, such as ribonucleotide reductase or kinases? mdpi.com Some nucleoside analogs are known to target these enzymes, disrupting the cellular pool of deoxynucleotide triphosphates (dNTPs). nih.gov

Modulation of Signaling Pathways: Could the analog influence cellular signaling cascades? For instance, some purine analogs can interact with purinergic receptors or affect pathways regulated by adenosine (B11128) or guanosine (B1672433) nucleotides.

Epigenetic Effects: Nucleoside analogs like decitabine (B1684300) can be incorporated into DNA and inhibit DNA methyltransferases (DNMTs), leading to changes in gene expression. mdpi.com Investigating whether 9-(β-L-ribofuranosyl)-6-chloropurine has any impact on epigenetic modifying enzymes is a worthwhile avenue.

Interaction with Glutathione (B108866) Metabolism: Research on related carbocyclic 6-chloropurine analogs has shown that they can interact with cellular glutathione (GSH), leading to its depletion and affecting the activity of GSH-dependent enzymes. nih.gov Exploring a similar mechanism for 9-(β-L-ribofuranosyl)-6-chloropurine could reveal a novel mode of action.

Identifying these untapped targets is crucial for understanding the compound's complete mechanism of action and could open up new therapeutic applications.

Integration of Multi-Omics Data for Comprehensive Understanding of Analog Activity

A systems-level understanding of the cellular response to 9-(β-L-ribofuranosyl)-6-chloropurine can be achieved through the integration of multiple "omics" datasets. github.io This approach provides a holistic view of the molecular changes induced by the compound, moving beyond a single-target perspective. mdpi.com

Future studies should employ:

Genomics and Transcriptomics (RNA-Seq): To identify changes in gene expression profiles in response to treatment. This can reveal which cellular pathways are activated or inhibited and can help identify potential biomarkers of response or resistance. nih.gov

Proteomics: To analyze changes in the cellular proteome, identifying proteins whose expression or post-translational modification status is altered. This can provide direct insights into the functional consequences of the compound's activity. mdpi.com

Metabolomics: To profile the changes in cellular metabolites. This is particularly relevant for a nucleoside analog, as it can reveal disruptions in nucleotide biosynthesis and central carbon metabolism. oup.com

By integrating these datasets, researchers can construct comprehensive network models of the drug's action, identify key nodes that are critical for its activity, and predict potential synergistic combinations with other agents. uva.nl For example, Multi-Omics Factor Analysis (MOFA) is a computational method that can disentangle the sources of variation in multi-omics data, revealing the major dimensions of cellular heterogeneity in response to a drug. github.io

Advancements in Regio- and Stereoselective Synthetic Strategies for L-Isomers

The chemical synthesis of L-nucleoside analogs presents significant challenges, particularly in controlling the stereochemistry at the anomeric carbon (C1') to exclusively obtain the desired β-isomer. acs.org Future research in synthetic organic chemistry will focus on developing more efficient, scalable, and stereoselective methods for preparing 9-(β-L-ribofuranosyl)-6-chloropurine and its derivatives.

Promising areas of development include:

Novel Cyclization Strategies: Developing new methods for constructing the furanose ring and attaching the purine base with high stereocontrol. This includes strategies that start from acyclic precursors, which can offer greater flexibility and control over stereochemistry. nih.gov

Enzymatic Synthesis: Utilizing enzymes, such as nucleoside phosphorylases or transglycosylases, can offer exquisite regio- and stereoselectivity under mild reaction conditions, providing an environmentally friendly alternative to traditional chemical methods. mdpi.com

Catalysis-Driven Approaches: The development of new catalysts, for instance, titanium-catalyzed ribosylation, can improve the regioselectivity of glycosylation reactions, favoring the formation of the desired N9-substituted purine over other isomers. researchgate.netscribd.com

Synthesis from L-Sugars: While L-sugars are less abundant and more expensive than their D-counterparts, developing efficient synthetic routes starting from readily available L-carbohydrates is a direct approach to accessing L-nucleosides.

These advancements will be crucial for the cost-effective production of L-nucleoside analogs for preclinical and clinical studies. nih.gov

Table 2: Comparison of Synthetic Strategies for L-Nucleosides
Synthetic StrategyDescriptionAdvantagesChallenges
Acyclic Precursor CyclizationConstruction of the nucleoside from a linear, chiral precursor containing the nucleobase. High potential for stereocontrol, versatile.May require multiple steps, optimization of cyclization conditions.
Enzymatic SynthesisUse of enzymes to catalyze the formation of the glycosidic bond. mdpi.comExcellent regio- and stereoselectivity, mild conditions.Enzyme availability and stability, substrate scope limitations.
Metal-Catalyzed GlycosylationUsing metal catalysts (e.g., Ti, Rh) to direct the regioselective attachment of the nucleobase. researchgate.netmdpi.comImproved regioselectivity for N9-purine isomers.Catalyst cost and sensitivity, optimization of reaction conditions.
Classical Vorbrüggen CouplingCoupling of a silylated nucleobase with a protected sugar derivative. mdpi.comWidely used and well-established.Often produces anomeric mixtures, requires protecting groups.

Theoretical and Computational Contributions to Rationally Guided Nucleoside Analog Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new drug candidates. nih.gov In the context of L-nucleoside analogs, these approaches can provide critical insights that guide synthetic efforts.

Future contributions from this field will include:

Generative AI Models: The use of artificial intelligence (AI) and deep generative models to design novel nucleoside analogs de novo. chemrxiv.orgchemrxiv.org These models can explore vast chemical spaces to identify molecules with desired properties, potentially discovering unprecedented L-nucleoside scaffolds. researchgate.net

Molecular Docking and Dynamics Simulations: Simulating the interaction of 9-(β-L-ribofuranosyl)-6-chloropurine and its analogs with their biological targets (e.g., viral polymerases, cellular kinases). These simulations can predict binding affinities, elucidate the molecular basis of specificity, and explain how mutations can lead to drug resistance.

Quantum Mechanics (QM) Calculations: Performing high-level QM calculations to understand the electronic properties of the analogs and the transition states of enzymatic reactions they are involved in. This can help in designing molecules that are better substrates for activating kinases or more potent inhibitors of target enzymes.

Quantitative Structure-Activity Relationship (QSAR): Developing predictive QSAR models that correlate the structural features of a series of L-nucleoside analogs with their biological activity. chemrxiv.orgchemrxiv.org These models can then be used to prioritize the synthesis of the most promising candidates.

By integrating these computational approaches, the design-synthesis-test cycle can be significantly shortened, leading to a more efficient and rationally guided discovery of next-generation L-nucleoside therapeutics. nih.gov

Q & A

Basic: What are the standard synthetic routes for 9-(β-L-ribofuranosyl)-6-chloropurine, and what analytical methods validate its purity?

Methodological Answer:
The compound is typically synthesized via nucleoside functionalization. A common route involves acetylation of guanosine derivatives using acetic anhydride, triethylamine, and 4-(dimethylamino)pyridine in acetonitrile (93% yield), followed by halogenation at the C6 position . Microwave-assisted synthesis under solvent-free, catalyst-free conditions is an efficient alternative, achieving 85% yield for intermediates like 9-α-D-(2',3',5'-tri-O-acetyl)-6-chloropurine, which can be deacetylated and aminated in one pot . Purity is validated via HPLC, NMR (confirming ribofuranosyl configuration and halogen placement), and mass spectrometry.

Advanced: How can C-2 and C-6 functionalization strategies enhance the antiviral or anticancer activity of this compound?

Methodological Answer:
C-2 and C-6 modifications (e.g., iodination, vinylation, or furyl/thienyl substitutions) alter binding affinity to viral polymerases or DNA/RNA synthesis enzymes. For example:

  • C-2 iodination increases steric bulk, potentially blocking enzyme active sites .
  • C-6 chloro-to-amine substitution enhances nucleoside mimicry, improving incorporation into viral RNA .
  • N9-propargyl-3-O-dodecyl glucuronamide derivatives linked to 6-chloropurine show antiproliferative effects in MCF-7 cells (GI50 = 11.9 μM) by inducing apoptosis via caspase-3 activation .
    Structure-activity relationship (SAR) studies using comparative tables (e.g., activity vs. 2-amino-2'-O-methyladenosine) guide optimization .

Basic: Which enzymes are inhibited by 6-chloropurine derivatives, and how is inhibition assessed?

Methodological Answer:
6-Chloropurine derivatives irreversibly inhibit enzymes like UCA synthase and IMP dehydrogenase (critical in purine metabolism). Key assays include:

  • Time-dependent inactivation assays : Incubate enzymes with 6-chloropurine (1–2 mM) at varying pH (6.8–7.3) and monitor residual activity via UV-spectrophotometry or HPLC .
  • Substrate protection experiments : Pre-incubate enzymes with substrates (e.g., PCA or NAD+) to test competitive inhibition .
  • Dialysis reversibility checks : Post-inhibition dialysis confirms irreversibility if activity remains suppressed (e.g., 67% activity retention after dialysis) .

Advanced: What experimental approaches resolve contradictions in enzymatic inhibition data (e.g., pH-dependent efficacy)?

Methodological Answer:
Contradictions in inhibition data (e.g., 40% vs. 70% UCA synthase inhibition at pH 6.8 vs. 7.3) require:

  • pH titration studies : Systematically vary pH during inhibition assays to identify optimal conditions .
  • Crystallography or mutagenesis : Map active-site residues (e.g., cysteine thiols) reactive with 6-chloropurine under different pH .
  • Kinetic modeling : Use tools like GraphPad Prism to fit time-dependent inactivation curves and calculate rate constants (kinact) .
    Frameworks like FINER criteria ensure questions are feasible and hypothesis-driven .

Basic: How is the ribofuranosyl configuration confirmed in synthetic analogs?

Methodological Answer:

  • NMR spectroscopy : β-L-configuration is confirmed by coupling constants (J1',2' = 4–6 Hz for β-anomers) in D2O or CDCl3 .
  • X-ray crystallography : Resolves absolute stereochemistry, especially for acetylated intermediates .
  • Polarimetry : Specific optical rotation ([α]D) compared to known standards (e.g., L-guanosine derivatives) .

Advanced: What mechanistic insights support the apoptosis-inducing activity of 6-chloropurine ribofuranosyl derivatives in cancer cells?

Methodological Answer:

  • Flow cytometry : Annexin V/PI staining in K562 cells treated with N9-linked 6-chloropurine nucleosides shows early/late apoptosis ratios .
  • Immunoblotting : Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 confirm mitochondrial pathway activation .
  • SAR analysis : Compare GI50 values of analogs (e.g., α-linked 6-chloropurine vs. β-linked derivatives) to identify critical structural motifs .

Basic: What are the key considerations for designing stable 6-chloropurine prodrugs?

Methodological Answer:

  • Acetylation/methylation : Protect ribose hydroxyls (e.g., 2',3',5'-tri-O-acetyl groups) to prevent enzymatic degradation .
  • Lipophilic modifications : Introduce dodecyl or benzoyl groups to enhance membrane permeability .
  • Stability assays : Test plasma stability via LC-MS over 24 hours and compare degradation rates with unprotected analogs .

Advanced: How can computational modeling guide the optimization of 6-chloropurine analogs for selective enzyme targeting?

Methodological Answer:

  • Docking studies (AutoDock Vina) : Simulate binding poses of 6-chloropurine in IMP dehydrogenase vs. human homologs to identify selectivity determinants .
  • MD simulations (GROMACS) : Assess ribofuranosyl flexibility in aqueous vs. enzyme-bound states to optimize rigidity .
  • QSAR models : Correlate electronic parameters (Hammett σ) of C6 substituents with IC50 values to predict potent analogs .

Methodological: How should researchers address conflicting data in enzyme inhibition studies (e.g., substrate-dependent effects)?

Methodological Answer:

  • Control experiments : Include substrate-free and cofactor-free conditions to isolate interference .
  • Enzyme kinetics : Calculate Ki (inhibition constant) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Peer review frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses and isolate variables .

Advanced: What in vitro models best evaluate the dual antiviral and anticancer potential of this compound?

Methodological Answer:

  • Antiviral : HCV replicon assays (e.g., Huh7 cells) measure viral load reduction via qRT-PCR .
  • Anticancer : MTT assays in leukemia (K562) and breast cancer (MCF-7) cells determine GI50 values .
  • Combination studies : Test synergy with standard therapies (e.g., ribavirin) using Chou-Talalay analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.